Carbestrol
Overview
Description
Carbestrol is a synthetic, nonsteroidal estrogen belonging to the cyclohexenecarboxylic acid group. It is a seco analogue of doisynolic acid and was first described in the literature in 1956. This compound was developed for the treatment of prostate cancer in the 1960s but was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbestrol can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The key steps include:
Formation of the cyclohexene ring: This involves the cyclization of a suitable diene with a carboxylic acid derivative.
Substitution reactions: Introduction of the ethyl and methoxyphenyl groups through Friedel-Crafts alkylation and etherification reactions.
Final cyclization and purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: Carbestrol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the cyclohexene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their derivatives.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential in treating hormone-related conditions, particularly prostate cancer.
Industry: Potential applications in the synthesis of other pharmaceutical compounds and as a chemical intermediate.
Mechanism of Action
Carbestrol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding initiates a cascade of molecular events, including the activation of gene transcription and modulation of cellular processes. The specific pathways involved include the estrogen receptor signaling pathway, which regulates cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Carbestrol is unique among synthetic estrogens due to its specific structural features and biological activity. Similar compounds include:
Fenestrel: Another synthetic estrogen with similar applications.
Methallenestril: Known for its use in hormone therapy.
Doisynoestrol: A closely related compound with similar estrogenic activity.
This compound’s uniqueness lies in its specific molecular structure, which confers distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-4-(4-methoxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-4-14-11(2)15(17(18)19)9-10-16(14)12-5-7-13(20-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKVHUZOVAWKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938669 | |
Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-52-8 | |
Record name | 3-Ethyl-4-(4-methoxyphenyl)-2-methyl-3-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1755-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBESTROL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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